molecular formula C10H12ClN3O2 B1429670 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1160263-08-0

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No. B1429670
CAS RN: 1160263-08-0
M. Wt: 241.67 g/mol
InChI Key: CIQTWMAYFBEBHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid consists of a piperidine ring attached to a pyrimidine ring via a single bond. The pyrimidine ring contains a chlorine atom at the 6-position.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and antimicrobial activity : The synthesis of new pyridine derivatives, including compounds related to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, and their antimicrobial activity were explored. The study found variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Microwave-assisted synthesis and antibacterial activity : A similar study investigated microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activities. This research indicates the potential of such compounds, including those structurally related to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Properties

  • Aurora kinase inhibitor : A study on Aurora kinase inhibitors mentioned a compound structurally similar to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, suggesting its potential use in cancer treatment. Aurora kinases are critical for cell proliferation, and their inhibition can be a strategy in cancer therapy (ヘンリー,ジェームズ, 2006).
  • Anti-angiogenic and DNA cleavage activities : Another research focused on the synthesis of novel derivatives related to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Structural and Electronic Properties

  • Structural and electronic properties of anticonvulsant drugs : A study explored the crystal structures and electronic properties of compounds structurally related to 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, which were used as anticonvulsants. These findings could be relevant in understanding the drug's interaction and behavior at the molecular level (Georges et al., 1989).

Safety and Hazards

The safety data sheet for piperidine, a component of 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-4-9(13-6-12-8)14-3-1-2-7(5-14)10(15)16/h4,6-7H,1-3,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQTWMAYFBEBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733671
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160263-08-0
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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